molecular formula C6H11NO B3353562 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium CAS No. 55386-67-9

6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium

Cat. No.: B3353562
CAS No.: 55386-67-9
M. Wt: 113.16 g/mol
InChI Key: FVUCWSNMSBODSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol. This compound has been investigated in various research studies, particularly in the synthesis and cycloaddition of 6-substituted 3,4,5,6-tetrahydropyridine 1-oxides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium typically involves the oxidation of 6-Methyl-2,3,4,5-tetrahydropyridine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, 6-Methyl-2,3,4,5-tetrahydropyridine.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more oxidized nitrogen-containing compounds, while reduction can yield the parent tetrahydropyridine derivative.

Scientific Research Applications

6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and cycloaddition reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,4,5,6-tetrahydropyridine 1-Oxide
  • 3,4,5,6-Tetrahydro-2-methylpyridine 1-Oxide
  • 2,3,4,5-Tetrahydro-6-methylpyridine 1-Oxide

Uniqueness

6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is unique due to its specific substitution pattern and oxidation state. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its similar compounds.

Properties

IUPAC Name

6-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUCWSNMSBODSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](CCCC1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319151
Record name 6-Methyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55386-67-9
Record name NSC340532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Reactant of Route 2
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Reactant of Route 3
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Reactant of Route 4
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Reactant of Route 5
Reactant of Route 5
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Reactant of Route 6
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.